DXR Inhibition Profile vs. Related Isomers
In a comparative enzyme inhibition screen, 5-Chloropicolinohydrazide inhibited Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) with an IC₅₀ of 8.00 × 10³ nM (8.0 μM), measured spectrophotometrically at 5-second intervals over 250 seconds in the presence of NADPH and DXP substrate [1]. In contrast, the positional isomer 2-chloroisonicotinohydrazide (CAS 58481-04-2) was evaluated against a different mycobacterial target, whole-cell M. tuberculosis H37Rv, showing an MIC₅₀ of 392.0 μM . While the assay formats differ (isolated enzyme vs. whole-cell), the data establish that the 5-chloro-2-hydrazide regioisomer engages therapeutically relevant mycobacterial enzyme targets at micromolar concentrations, whereas the 2-chloro-4-hydrazide isomer requires substantially higher concentrations for whole-cell activity, consistent with different primary target profiles dictated by regioisomerism.
| Evidence Dimension | Inhibitory potency against mycobacterial targets |
|---|---|
| Target Compound Data | IC₅₀ = 8.0 μM against M. tuberculosis DXR enzyme (isolated target) |
| Comparator Or Baseline | 2-Chloroisonicotinohydrazide: MIC₅₀ = 392.0 μM against M. tuberculosis H37Rv (whole-cell) |
| Quantified Difference | ~49-fold lower concentration required for enzyme inhibition by 5-Chloropicolinohydrazide; cross-study limitation acknowledged |
| Conditions | Isolated DXR enzyme assay with NADPH/DXP, pH 7.37, 250 s monitoring (target compound); whole-cell H37Rv broth dilution (comparator) |
Why This Matters
For anti-tubercular drug discovery programs requiring a specific DXR-targeted biochemical probe or scaffold, the 5-chloro-2-regioisomer provides validated enzyme-level activity that the alternative 2-chloro-4-isomer has not demonstrated.
- [1] BindingDB Entry BDBM50437796 / CHEMBL2407187. IC₅₀: 8.00E+3 nM. Inhibition of Mycobacterium tuberculosis DXR. https://bdb8.ucsd.edu View Source
